4,7-Quinazolinediamine
Overview
Description
4,7-Quinazolinediamine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Quinazolinediamine typically involves the reaction of suitable aldehydes or ketones with hydrazides. Common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-catalyzed reaction: Transition metals like palladium and copper are often used to catalyze the formation of quinazoline derivatives.
Ultrasound-promoted reaction: This method enhances reaction rates and selectivity.
Phase-transfer catalysis: This technique facilitates the transfer of reactants between different phases to improve reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic methods, with optimization for cost-effectiveness and yield. Mechanochemical approaches and solid-state melt reactions are also employed for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,7-Quinazolinediamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinazoline oxides.
Reduction: Reduction reactions can modify the quinazoline ring, affecting its pharmacological properties.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with functional groups like halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products:
Quinazoline oxides: Formed through oxidation reactions.
Substituted quinazolines: Result from substitution reactions with various functional groups.
Scientific Research Applications
4,7-Quinazolinediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antibacterial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic properties in treating diseases like cancer and bacterial infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,7-Quinazolinediamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4,7-Quinazolinediamine can be compared with other quinazoline derivatives:
Similar Compounds: Quinazolinone, quinazoline oxides.
Properties
IUPAC Name |
quinazoline-4,7-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,9H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNAEQJUVKPZRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CN=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620489 | |
Record name | Quinazoline-4,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99584-26-6 | |
Record name | Quinazoline-4,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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